molecular formula C27H25ClN4O6S B2714542 2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 892307-92-5

2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2714542
CAS No.: 892307-92-5
M. Wt: 569.03
InChI Key: GFJTXKKZEVPRDT-UHFFFAOYSA-N
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Description

2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a sophisticated pyridothienopyrimidine-based small molecule recognized for its potential as a kinase inhibitor. This compound is structurally related to a class of molecules designed to target the ATP-binding site of various protein kinases, which are critical regulators of cell signaling pathways. Its core scaffold, featuring a fused pyrido[4',3':4,5]thieno[2,3-d]pyrimidine dione system, is a privileged structure in medicinal chemistry for developing anticancer agents. The specific substitutions, including the 3-chlorophenyl and the 3,4-dimethoxyphenylacetamide groups, are likely engineered to optimize potency and selectivity towards specific kinase targets implicated in disease processes. Research indicates that analogous compounds exhibit promising activity against a range of cancer cell lines, suggesting its primary application in oncology research for studying signal transduction, cell proliferation, and apoptosis. The mechanism of action is presumed to involve the competitive inhibition of key kinases, thereby disrupting downstream pro-survival and growth signals. Researchers can utilize this compound as a chemical probe to elucidate novel kinase-dependent pathways or as a lead structure for further drug discovery efforts. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. For detailed structural and property information, refer to its PubChem entry. A scientific review on kinase inhibitors and their design can be found here .

Properties

CAS No.

892307-92-5

Molecular Formula

C27H25ClN4O6S

Molecular Weight

569.03

IUPAC Name

2-[11-acetyl-4-(3-chlorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C27H25ClN4O6S/c1-15(33)30-10-9-19-22(13-30)39-26-24(19)25(35)32(18-6-4-5-16(28)11-18)27(36)31(26)14-23(34)29-17-7-8-20(37-2)21(12-17)38-3/h4-8,11-12H,9-10,13-14H2,1-3H3,(H,29,34)

InChI Key

GFJTXKKZEVPRDT-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide (referred to as C200-3609) is a novel synthetic derivative belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the realm of oncology and antimicrobial applications.

Chemical Structure

C200-3609 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C27H25ClN4O6SC_{27}H_{25}ClN_{4}O_{6}S, and its IUPAC name is 2-[11-acetyl-4-(3-chlorophenyl)-35-dioxo-8-thia-4611-triazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)-dien-6-yl]-N-(34-dimethoxyphenyl)acetamide.

Biological Activity Overview

Research has indicated that compounds similar to C200-3609 exhibit a range of biological activities including:

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines possess significant antitumor properties. For instance, certain synthesized derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (human breast cancer) with IC50 values significantly lower than standard treatments like doxorubicin .
    • The mechanism of action often involves inhibition of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .
  • Antimicrobial Properties :
    • Research into related pyrido[2,3-d]pyrimidine compounds has revealed antibacterial and antifungal activities. These compounds are believed to disrupt microbial cell function through various mechanisms including inhibition of key metabolic pathways .
    • Specific studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Summary of Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
C200-3609AntitumorMCF-7<0.004
Compound AAntibacterialStaphylococcus aureus10
Compound BAntifungalCandida albicans15
Compound CAntitumorA549 (lung cancer)<0.01

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study focusing on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives highlighted that several compounds exhibited IC50 values lower than those observed for olomoucine I, a known CDK inhibitor. Among these derivatives, one compound showed an IC50 of 0.004 µM against MCF-7 cells .
  • Antimicrobial Assessment :
    In another investigation into the antimicrobial properties of pyrido[2,3-d]pyrimidines, several derivatives were tested against both bacterial and fungal strains. The results indicated a broad spectrum of activity with notable effectiveness against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a class of pyrido-thieno-pyrimidine derivatives, which vary in substituents on the pyrimidine core and the acetamide side chain. Key structural analogs include:

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)

  • Substituents: 7-methyl, 2-phenylamino, and acetyl groups.
  • Key Data :
    • Yield: 73% via acetylation of precursor in pyridine .
    • Melting Point: 143–145°C.
    • Spectroscopic Features: IR peaks at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O); NMR signals for aliphatic CH₂ groups (δ = 2.73–3.57) .
  • Comparison : The absence of a 3-chlorophenyl group and the presence of a methyl group at position 7 may reduce steric hindrance compared to the target compound.

2-(7-Acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

  • Substituents : 3-phenyl and 2-(trifluoromethyl)phenyl groups.
  • Key Data :
    • Structural isomerism in the acetamide side chain (trifluoromethyl vs. dimethoxy substitution) .
  • Comparison : The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the 3,4-dimethoxyphenyl group in the target compound.

N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24)

  • Substituents : Cyclopenta-fused ring and 3-acetamidophenyl group.
  • Key Data :
    • Yield: 53% with m.p. 197–198°C.
    • NMR: δ = 2.03 (CH₃), 7.23–7.56 (aromatic protons) .

Physicochemical Data

Property Target Compound Compound 24 () Compound 24 ()
Molecular Weight Not reported 369.44 g/mol 326.0 g/mol
Melting Point Not reported 143–145°C 197–198°C
Key IR/NMR Features Likely C=O at ~1,730 cm⁻¹ C=O at 1,730 cm⁻¹ CH₃ at δ = 2.03

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